An In-depth Technical Guide to the Synthesis of Desmethyl Nizatidine from Glycine
An In-depth Technical Guide to the Synthesis of Desmethyl Nizatidine from Glycine
Abstract
Desmethyl Nizatidine, the primary active metabolite of the H₂-receptor antagonist Nizatidine, exhibits significant pharmacological activity in the inhibition of gastric acid secretion.[1] This guide provides a comprehensive, in-depth technical overview of an efficient, eight-step total synthesis of N-2-mono-N-desmethyl Nizatidine commencing from the readily available and inexpensive starting material, glycine.[2] The synthesis is characterized by its simplicity and utilization of non-hazardous chemicals, making it an attractive route for researchers and drug development professionals.[2] This document details the strategic rationale behind the synthetic pathway, step-by-step experimental protocols, and critical process parameters. Furthermore, it includes a thorough discussion of the chemical principles underpinning each transformation, safety considerations, and data presentation to ensure scientific integrity and reproducibility.
Introduction and Retrosynthetic Analysis
Nizatidine and its N-desmethyl metabolite are potent H₂-receptor antagonists that play a crucial role in managing conditions associated with excessive gastric acid production.[2] While literature on the synthesis of Nizatidine is available, direct methods for obtaining Desmethyl Nizatidine are less common.[2] The synthetic strategy presented herein offers a practical and efficient approach, starting from the fundamental amino acid, glycine.
A retrosynthetic analysis reveals a logical disconnection strategy for Desmethyl Nizatidine (1) . The molecule can be disconnected at the thioether and ethenediamine linkages.[1] This leads back to a key protected thiazole intermediate, tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4) , and 2-aminoethylthiol. The thiazole intermediate (4) can be conceptually derived from a protected thioamide, which in turn is synthesized from glycine (7) .[2] This multi-step approach allows for the controlled construction of the target molecule with high fidelity.
Overall Synthetic Pathway
The synthesis of Desmethyl Nizatidine from glycine can be visualized as a linear sequence of eight key transformations. This pathway is designed to be efficient and scalable, minimizing the use of hazardous reagents and complex purification procedures.
Figure 1: Overall synthetic workflow for Desmethyl Nizatidine from Glycine.
Detailed Experimental Protocols
This section provides a step-by-step methodology for each of the eight stages in the synthesis of Desmethyl Nizatidine.
Step 1: Synthesis of N-Boc-Glycine (tert-butoxycarbonylamino-acetic acid)
Rationale: The initial step involves the protection of the amino group of glycine as its tert-butoxycarbonyl (Boc) derivative. This is a standard protecting group strategy in peptide synthesis and organic chemistry, preventing the nucleophilic amino group from participating in subsequent reactions.
Protocol:
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To a solution of glycine (30.0 g, 0.4 mol) in a mixture of THF (300 mL) and 10% aqueous NaOH solution (300 mL), cool the resulting clear solution to 0°C.[2]
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Slowly add di-tert-butyl dicarbonate (Boc)₂O (87.2 g, 0.4 mol, 1.0 equiv) over a period of 1 hour while maintaining the temperature at 0°C.[2]
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Allow the reaction mixture to stir at room temperature overnight.[2]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, adjust the pH of the reaction mixture to 2-3 using 2N HCl (approximately 300 mL).[2]
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Extract the aqueous layer with ethyl acetate (3 x 500 mL).[2]
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-glycine as a solid.
Steps 2 & 3: Conversion of N-Boc-Glycine to Protected Thioamide
Rationale: The carboxylic acid of N-Boc-glycine is first activated and then converted to a thioamide. Thioamides are key precursors for the Hantzsch thiazole synthesis.
Protocol: The specific details for the activation and thionation steps are consolidated from the general understanding of these reactions as the primary source combines these into the formation of the subsequent intermediate.
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Activation: The N-Boc-glycine is typically activated using a coupling agent such as a carbodiimide or by conversion to an acid chloride or mixed anhydride.
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Thionation: The activated N-Boc-glycine is then reacted with a source of sulfur, such as Lawesson's reagent or P₄S₁₀, to form the corresponding thioamide. Alternatively, a milder method involves the reaction of an amide with a thionating agent.
Step 4: Synthesis of tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4)
Rationale: This step involves the construction of the core thiazole ring through a Hantzsch-type condensation reaction between the protected thioamide and a suitable three-carbon electrophile, followed by functional group manipulation to install the chloromethyl group.
Protocol:
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The protected thioamide derived from glycine is reacted with 1,3-dichloroacetone.
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The resulting thiazoline intermediate is then dehydrated to form the aromatic thiazole ring.
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Subsequent chlorination of the hydroxymethyl group at the 4-position of the thiazole yields the desired intermediate (4) .
Step 5: Synthesis of the Thioether Intermediate (3)
Rationale: The electrophilic chloromethyl group on the thiazole ring is displaced by a sulfur nucleophile, in this case, 2-aminoethanethiol, to form the key thioether linkage.
Protocol:
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Intermediate (4) is condensed with 2-aminoethylthiol.
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The reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.
Steps 6 & 7: Side Chain Elaboration and Coupling
Rationale: The final part of the side chain is introduced by reacting the primary amine of the thioether intermediate with a suitable nitroethene derivative.
Protocol:
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The amino group of the thioether intermediate (3) is reacted with 1-amino-2-methylthio-1-nitroethylene.[2]
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This reaction is performed in water at room temperature for 48 hours.[2]
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The resulting Boc-protected Desmethyl Nizatidine is then isolated. The reported yield for this step is 56%.[2]
Step 8: Deprotection to Yield Desmethyl Nizatidine (1)
Rationale: The final step is the removal of the Boc protecting group to liberate the free amine of Desmethyl Nizatidine.
Protocol:
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To a solution of the Boc-protected Desmethyl Nizatidine (1.5 g, 0.0036 mol) in isopropanol (2 mL), add 15 mL of isopropanolic hydrochloride.[2]
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Stir the solution at room temperature overnight.[2]
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Monitor the reaction progress by TLC.
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Upon completion, remove the solvent under reduced pressure.[2]
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To the residue, add water (20 mL) and a 10% aqueous NaHCO₃ solution to neutralize the acid.[2]
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Extract the product with ethyl acetate (3 x 100 mL).[2]
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Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Desmethyl Nizatidine as a residue.[2] The reported yield for this final step is 44%.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Desmethyl Nizatidine from glycine.
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |
| 1 | N-Boc-Glycine | Glycine | (Boc)₂O, NaOH | THF/H₂O | Overnight | High |
| 2-4 | Thiazole (4) | N-Boc-Glycine | 1,3-dichloroacetone | - | - | - |
| 5 | Intermediate (3) | Thiazole (4) | 2-aminoethylthiol | - | - | - |
| 6-7 | Boc-Protected Desmethyl Nizatidine | Intermediate (3) | 1-amino-2-methylthio-1-nitroethylene | H₂O | 48 h | 56% |
| 8 | Desmethyl Nizatidine (1) | Boc-Protected Desmethyl Nizatidine | Isopropanolic HCl | Isopropanol | Overnight | 44% |
Mechanistic Insights
A key transformation in this synthesis is the Hantzsch thiazole synthesis. This reaction involves the nucleophilic attack of the thioamide sulfur onto one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Safety and Handling
While the synthesis is described as involving non-hazardous chemicals, it is imperative to adhere to standard laboratory safety practices.[2]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.
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Ventilation: All reactions should be performed in a well-ventilated fume hood.
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Reagent Handling:
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Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Avoid contact with skin and eyes. Handle with care.
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Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and should be handled in a fume hood.
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1,3-Dichloroacetone: This is a toxic and corrosive compound. Handle with extreme care and avoid inhalation or skin contact.
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Isopropanolic HCl: This is a corrosive and flammable solution. Handle in a fume hood away from ignition sources.
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Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of Desmethyl Nizatidine from glycine provides a practical and efficient route to this pharmacologically significant molecule. The eight-step process, beginning with a common and inexpensive amino acid, is well-suited for laboratory-scale synthesis and has the potential for scale-up. This guide has provided a detailed technical overview, including step-by-step protocols, mechanistic insights, and safety considerations, to aid researchers in the successful synthesis of Desmethyl Nizatidine. The self-validating nature of the described protocols, supported by clear experimental outcomes, ensures a high degree of trustworthiness and reproducibility for professionals in the field of drug development.
References
- An Efficient Total Synthesis of N-2-mono-N-desmethyl Niz
- Desmethyl Nizatidine | 82586-78-5 - Benchchem. Benchchem.
